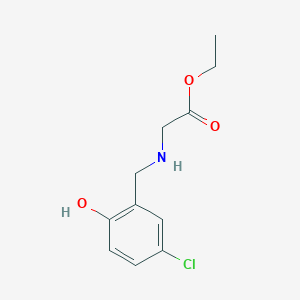![molecular formula C9H19N3O4S B15307928 tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrrolidine ring with a sulfamoyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amine Group: The amine group of the pyrrolidine ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the sulfamoyl group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Free amine and tert-butanol.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets.
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-methylcarbamate: Another derivative with a methyl group instead of the pyrrolidine ring.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A structurally similar compound with a piperidine ring.
Uniqueness:
- The presence of the sulfamoyl group in tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate provides unique reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H19N3O4S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1 |
InChIキー |
BPOCKVSKQQZVBA-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
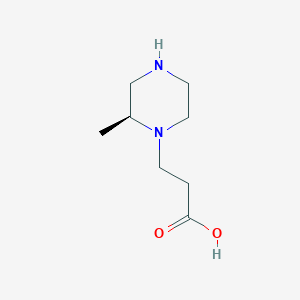
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
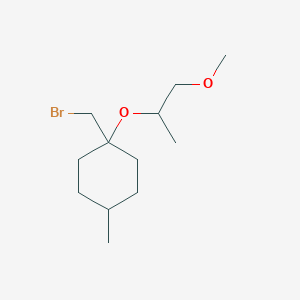
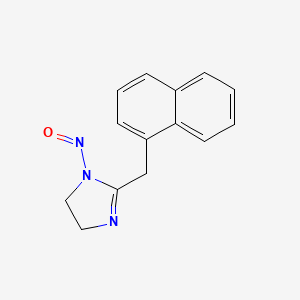
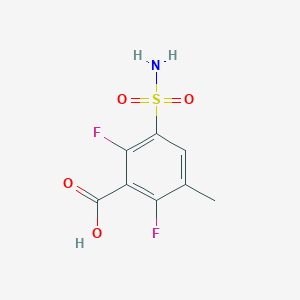
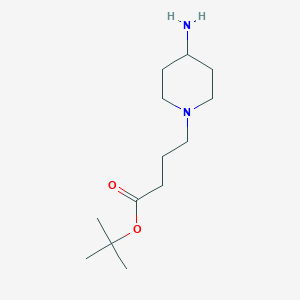
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

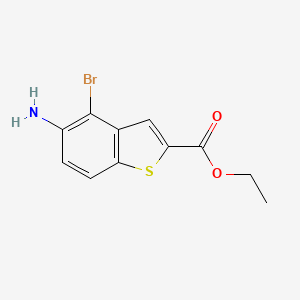
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
